molecular formula C8H6Cl2N4 B15194541 2,4-Quinazolinediamine, 5,6-dichloro- CAS No. 50546-08-2

2,4-Quinazolinediamine, 5,6-dichloro-

Cat. No.: B15194541
CAS No.: 50546-08-2
M. Wt: 229.06 g/mol
InChI Key: MKUYNZIAFJYAGJ-UHFFFAOYSA-N
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Description

2,4-Quinazolinediamine, 5,6-dichloro- is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The presence of chlorine atoms at the 5 and 6 positions of the quinazoline ring enhances its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Quinazolinediamine, 5,6-dichloro- typically involves the reaction of 5,6-dichloroanthranilic acid with formamide under reflux conditions. The reaction proceeds through cyclization to form the quinazoline ring . Another method involves the use of 5,6-dichloro-2-nitroaniline, which is reduced to the corresponding diamine and then cyclized to form the desired compound .

Industrial Production Methods: Industrial production of 2,4-Quinazolinediamine, 5,6-dichloro- often employs large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Mechanism of Action

Properties

CAS No.

50546-08-2

Molecular Formula

C8H6Cl2N4

Molecular Weight

229.06 g/mol

IUPAC Name

5,6-dichloroquinazoline-2,4-diamine

InChI

InChI=1S/C8H6Cl2N4/c9-3-1-2-4-5(6(3)10)7(11)14-8(12)13-4/h1-2H,(H4,11,12,13,14)

InChI Key

MKUYNZIAFJYAGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=C(N=C2N)N)Cl)Cl

Origin of Product

United States

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